Lantadene B

Description

Historical Context of Lantadene (B1181434) Discovery and Nomenclature

Early research into Lantana camara focused on understanding the plant's toxicity, particularly to livestock. In 1943, a substance was isolated from the leaves and initially named "lantanin" wikipedia.org. This compound was obtained through alcohol extractions and recrystallization wikipedia.org. To avoid confusion with an alkaloid previously isolated from Lantana brasiliensis, the name was changed to "lantadene A" in 1948 wikipedia.org. In the same study, another structural analog was isolated from Lantana camara leaves and designated as "lantadene B" wikipedia.org. The chemical structures of these compounds were later determined, with the correct structure for this compound published in 1954, followed by lantadene A in 1958 wikipedia.org. The lantadene family, as currently understood, comprises four naturally occurring compounds labeled A through D, based on their order of discovery wikipedia.org.

Classification within Pentacyclic Triterpenoids and Oleanane (B1240867) Series

This compound belongs to the class of pentacyclic triterpenoids wikipedia.orgnih.govresearchgate.netcabidigitallibrary.org. These compounds are a subgroup of triterpenes, which are molecules composed of six isoprene (B109036) units, resulting in a 30-carbon structure nih.gov. Pentacyclic triterpenoids are characterized by having five rings nih.govwikipedia.org.

This compound is specifically classified within the oleanane series wikipedia.orgresearchgate.netnih.gov. The oleanane series is a major subgroup of pentacyclic triterpenoids that share a common oleanane skeleton researchgate.netnih.govwikipedia.org. The oleanane structure consists of five six-membered rings (labeled A, B, C, D, and E) wikipedia.org. Lantadenes A and B share the same carbon backbone wikipedia.org. This compound is structurally related to oleanolic acid, with differences primarily located at the C-22 ester side chain researchgate.net.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring compound found predominantly in the plant Lantana camara L., which belongs to the family Verbenaceae wikipedia.orgnih.govresearchgate.netijnrd.orgijarsct.co.inmdpi.comtargetmol.comchesci.com. Lantana camara is native to the tropical and subtropical regions of the Americas and Africa scielo.brphytojournal.comgbpihed.gov.in. However, it has become an introduced and often invasive species in numerous other parts of the world, including the Australian-Pacific region and South and Northeastern India ijarsct.co.inphytojournal.comgbpihed.gov.inresearchgate.net.

This compound, along with lantadene A, are reported to be the most abundant triterpenoids found in the leaves of Lantana camara wikipedia.org. They are present in both young and mature leaves wikipedia.org. While Lantana camara is the primary source, this compound has also been reported in Combretum sundaicum and Varronia multispicata nih.gov. The concentration of lantadenes, including this compound, in Lantana camara can vary depending on factors such as plant variety, geographical origin, and harvest time . For instance, specimens collected from subtropical regions like Palampur, India, have shown higher triterpenoid (B12794562) content .

This compound is typically isolated from the leaves of Lantana camara chesci.comresearchgate.net. Extraction methods often involve the use of solvents such as ethanol, dichloromethane, methanol (B129727), petroleum ether, acetonitrile, and ethyl acetate (B1210297) mdpi.com. Isolation and purification techniques frequently employ column chromatography and fractional crystallization chesci.comnih.gov.

Table 1: Reported Sources of this compound

| Plant Species | Plant Part(s) | References |

| Lantana camara L. | Leaves, Aerial parts | wikipedia.orgnih.govresearchgate.netcabidigitallibrary.orgmdpi.comtargetmol.comchesci.comresearchgate.net |

| Combretum sundaicum | Data available | nih.gov |

| Varronia multispicata | Data available | nih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed research findings regarding the isolation and characterization of this compound from Lantana camara leaves have been documented chesci.comresearchgate.net. Studies have focused on optimizing isolation procedures to obtain pure forms of Lantadene A and B, confirming their purity through spectral and elemental analysis researchgate.net.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₂O₅ | nih.govtargetmol.commedkoo.com |

| Molecular Weight | 552.79 g/mol | targetmol.commedkoo.com |

| CAS Number | 467-82-3 | nih.govtargetmol.com |

| Color / Form | Crystals from ethanol | nih.gov |

| Melting Point | 302 °C | nih.gov |

| PubChem CID | 15560077 | nih.gov |

| IUPAC Name | (4R,4aS,6aS,6bR,8aR,12aR,12bR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-((3-methylbut-2-enoyl)oxy)-10-oxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid | nih.govmedkoo.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

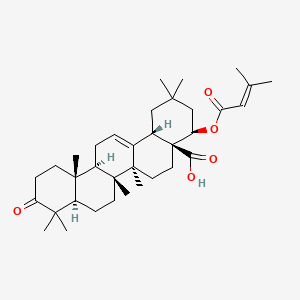

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Sheep poisoned with 600 g fresh Lantana camara showed inhibited gall bladder contraction after iv administration of the gall bladder stimulants cholecystokinin, pentagastrin, pilocarpine nitrate, and HCl 4 days after the poisoning. Gall bladder responses occurring after the stimulant administration were so few that the effect of lantana on the response duration could not be measured. Lantadene A inhibited the cholecystokinin-induced contractions in gall bladder strips. Gall bladder paralysis, which may occur during lantana poisoning, maybe due to the accumulation of bile acids. |

|---|---|

CAS No. |

467-82-3 |

Molecular Formula |

C35H52O5 |

Molecular Weight |

552.8 g/mol |

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(3-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C35H52O5/c1-21(2)18-28(37)40-27-20-30(3,4)19-23-22-10-11-25-32(7)14-13-26(36)31(5,6)24(32)12-15-34(25,9)33(22,8)16-17-35(23,27)29(38)39/h10,18,23-25,27H,11-17,19-20H2,1-9H3,(H,38,39)/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 |

InChI Key |

VYPAPFHUHDWCBI-QQAPFUPGSA-N |

SMILES |

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C |

Canonical SMILES |

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C |

Appearance |

Solid powder |

Color/Form |

Crystals from ethanol |

melting_point |

302 °C |

Other CAS No. |

467-82-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

In water, 7.68X10-5 mg/L at 25 °C (est) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lantadene B; HSDB 3504; |

vapor_pressure |

1.64X10-13 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Lantadene B

Spectroscopic Analysis Methodologies

Spectroscopic techniques play a vital role in determining the structural features of Lantadene (B1181434) B. These methods analyze the interaction of the compound with electromagnetic radiation to provide insights into its molecular vibrations, electronic transitions, and mass-to-charge ratio.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is used to identify the functional groups present in Lantadene B by analyzing its vibrational spectrum. Studies have utilized FTIR spectroscopy for the comprehensive analysis of this compound. researchgate.netresearchgate.netscielo.org.mxscielo.org.mxjmcs.org.mx The results from calculated FTIR spectra have shown close agreement with experimental data, demonstrating the accuracy of computational methods in predicting vibrational frequencies and intensities. researchgate.netresearchgate.netscielo.org.mxscielo.org.mx Characteristic bands in the high-frequency region of the IR spectra of triterpene extracts containing lantadenes belong to O-H and C–H stretching modes. chesci.com Specifically, a characteristic O-H stretching vibration is expected to appear around 3465 cm⁻¹. chesci.com C-H stretching vibrations of a heteroaromatic structure are expected in the 2700-3100 cm⁻¹ range. chesci.com Calculated peaks in FTIR spectra for this compound have been reported, with some important modes of vibration discussed in comparative studies with Lantadene A. researchgate.netscielo.org.mx For instance, peaks at 1695, 1711, and 1745 cm⁻¹ with a Potential Energy Distribution (PED) of 95% have been noted for this compound. researchgate.net A peak at 1430 cm⁻¹ is attributed to the scissoring mode of deformation of CH groups in the calculated spectra of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Assessment

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule, typically involving conjugated systems or chromophores. The UV analysis of standard Lantadene and crude triterpene extracts has shown an absorbance maximum (λmax) at 192 nm. chesci.com Another study utilizing the TDDFT method for calculating the UV spectrum of this compound reported a peak emerging due to electron transition between HOMO-4 and LUMO, with a contribution of 92%, and HOMO-1 and LUMO+1, with a contribution of 95%. scielo.org.mxscielo.org.mx The transition energy for these transitions was calculated to be 4.79/4.26 eV and 4.59 eV, respectively. scielo.org.mxscielo.org.mx A less sharp peak appears at 270 nm. scielo.org.mxscielo.org.mx UV spectra of isolated pure lantadene from leaves have also been analyzed, showing high absorption at 422 wavelengths by lantadene silver nanoparticles. ajrconline.orgagribiop.com Ultraviolet (UV) spectrum data has shown absorption at 210 nm, indicating a non-conjugated double bond (C=C), suitable for C12 and C32. jmolekul.com

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structure. The molecular characterization performed by mass spectrometric analysis using the direct probe method in positive polarity showed a major peak (M+H)+ at 552.9 Da in standard Lantadene and crude triterpene extract samples, confirming the presence of lantadene triterpenes. chesci.com this compound has a computed molecular weight of 552.79 g/mol and an exact mass of 552.38. targetmol.commedkoo.com Its molecular formula is C₃₅H₅₂O₅. nih.govtargetmol.commedkoo.comuni.lubjmu.edu.cncas.org Four compounds, including this compound, were identified after subjecting a plant methanolic extract to LC-MS/MS analysis. nih.gov The detected molecular ion for pentacyclic triterpenoids extracted from L. camara using LC-MS/MS or NMR were at m/z 567.3, 531.3, and 568, which are in accordance with previously obtained results. researchgate.net

Chromatographic Techniques for Structural Characterization

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, allowing for its subsequent spectroscopic analysis and structural characterization.

Thin Layer Chromatography (TLC)

TLC is a simple and effective technique used to monitor the separation and purity of compounds during the isolation process. TLC has been used to analyze fractions obtained from column chromatography during the purification of lantadenes. chemijournal.com The purification of lantadenes has been monitored by thin layer chromatography using a solvent system of petroleum ether:ethyl acetate (B1210297):acetic acid in the ratio of 88:10:2. chemijournal.comresearchgate.net The spots were visualized by iodine vapours. researchgate.net TLC of each sample was carried out separately using a solvent system of CHCl₃–CH₃OH (9.8:0.2 ratio). ajrconline.org Lantadenes essentially appeared in the chloroform (B151607) layer as shown in TLC chromatograms. chemijournal.com

High Performance Thin Layer Chromatography (HPTLC)

HPTLC is a more advanced form of TLC that offers improved resolution and sensitivity, making it suitable for the quantitative and qualitative analysis of compounds. HPTLC analysis has been performed by spotting samples on TLC plates using a mobile phase of Hexane-methanol-ethyl acetate (85:10:5). chesci.com Liebermann Burchard reagent was used for derivatization, and scanning was performed using a mercury lamp at 366 nm. chesci.com HPTLC analysis shows a triterpene spot at an Rf value of 0.82 in standard Lantadene and crude triterpene extract. chesci.com HPTLC fingerprinting analysis of Lantana camara Linn has been reported to perform best with a solvent solution of Acetic acid: toluene: Ethyl acetate: Methanol (B129727) (0.5:8:2:0.5 v/v/v/v). ijcrt.org The most significant outcomes were observed at 421 nm after scanning and visualizing plates at different wavelengths and after spraying with anisaldehyde sulfuric acid reagent. ijcrt.org This HPTLC method is suitable for both qualitative and quantitative analysis and can be effectively employed for the standardization of plant extracts. ijcrt.org

High Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for assessing its purity and quantifying its content in plant extracts. Studies have utilized HPLC to monitor the purification process of lantadenes from Lantana camara leaves chemijournal.combookpi.orgekb.eg.

For instance, in one study, HPLC analysis was performed using a Waters HPLC system equipped with specific pumps, an injector, a Novapak C-18 column (4µ, 4.6 X 250 mm), and a multichannel detector set at 210 nm chemijournal.combookpi.org. The mobile phase typically consists of a mixture of methanol, acetonitrile, water, and acetic acid, used in an isocratic mode chemijournal.com. This method has been effective in determining the purity of isolated lantadenes chemijournal.comekb.eg.

Research has also focused on quantifying the levels of this compound in different parts of the Lantana camara plant. An HPLC method was used to quantify lantadene levels in young and mature leaves of Lantana camara var. aculeata nih.govresearchgate.net. The study found that the amount of this compound in young leaves was 347.0 ± 3.0 mg/100 g dry wt., while in mature leaves it was significantly higher at 522.3 ± 37.1 mg/100 g dry wt. nih.govresearchgate.net.

Here is a table summarizing the this compound content in young and mature leaves:

| Leaf Type | This compound Content (mg/100 g dry wt.) | Standard Deviation |

| Young Leaves | 347.0 | ± 3.0 |

| Mature Leaves | 522.3 | ± 37.1 |

These findings highlight the variability of this compound content depending on the maturity of the leaves and demonstrate the utility of HPLC in such quantitative analyses nih.govresearchgate.net.

Computational Chemistry Approaches for Structural Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in gaining detailed structural and electronic insights into this compound scielo.org.mxresearchgate.netscielo.org.mx. These methods complement experimental data and provide a deeper understanding of the molecule's properties and potential reactivity scielo.org.mxresearchgate.netscielo.org.mx.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule scielo.org.mxscielo.org.mx. For this compound, geometry optimization has been performed using methods like B3LYP with the 6-311G (d, p) basis set scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net. Accurate geometry optimization is essential for obtaining reliable results in subsequent calculations scielo.org.mx.

Following geometry optimization, vibrational analysis is conducted to calculate the fundamental vibrational frequencies and intensities of the molecule scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net. This is often compared with experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy to validate the computational model scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net. The calculated vibrational spectra for this compound have shown good agreement with experimental FTIR data, confirming the accuracy of the computational methods used scielo.org.mxresearchgate.netscielo.org.mx. Potential energy distribution (PED) analysis is utilized to provide a thorough vibrational assignment scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used electronic structure theory for investigating the properties of molecules scielo.org.mxscielo.org.mx. DFT calculations provide insights into the electronic structure, reactivity, and other molecular properties of this compound scielo.org.mxresearchgate.netscielo.org.mx. Studies on this compound have employed DFT methods, such as B3LYP, in conjunction with basis sets like 6-311G (d, p) scielo.org.mxresearchgate.netscielo.org.mx. These calculations are foundational for further analyses, including the assessment of electronic properties and potential applications scielo.org.mxresearchgate.netscielo.org.mx.

Frontier Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about a molecule's reactivity and electronic transitions scielo.org.mxresearchgate.netscielo.org.mxworldscientific.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical hardness and stability scielo.org.mxresearchgate.netscielo.org.mx.

Computational studies on this compound have involved calculating the HOMO-LUMO gap and visualizing the frontier orbitals scielo.org.mxresearchgate.netscielo.org.mxworldscientific.com. These analyses help to understand the reactive nature of this compound and its potential interactions scielo.org.mxresearchgate.netscielo.org.mx. For this compound, the transition energy of the electron has been calculated, and the peak emerges due to transitions between specific molecular orbitals, such as HOMO-4 to LUMO and HOMO-1 to LUMO+1, with significant contributions scielo.org.mx.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a tool used to visualize the charge distribution within a molecule scielo.org.mxresearchgate.netscielo.org.mxworldscientific.comuctm.edu. The MEP surface indicates regions of positive and negative electrostatic potential, which are useful for predicting sites of electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions scielo.org.mxresearchgate.netscielo.org.mxuctm.edu.

Studies on this compound have included the computation and visualization of its MEP surface scielo.org.mxresearchgate.netscielo.org.mxworldscientific.com. These analyses provide insights into how this compound might interact with other molecules, which is relevant for understanding its biological activity and potential applications scielo.org.mxresearchgate.netscielo.org.mx. Different colors on the MEP surface represent varying values of electrostatic potential, indicating the distribution of electron density uctm.edu.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to study the electronic excited states and predict the electronic transition spectra (e.g., UV-Vis spectrum) of molecules scielo.org.mxworldscientific.comresearchgate.netresearcher.lifeq-chem.com. TDDFT calculations utilize the optimized geometry of the molecule to determine transition energies, oscillatory strengths, and maximum wavelengths of absorption (λmax) scielo.org.mxresearchgate.net.

For this compound, TDDFT calculations using methods like B3LYP/6-311G(d,p) have been employed to calculate its UV spectrum and analyze electronic transitions scielo.org.mxresearchgate.net. These calculations reveal the wavelengths at which this compound is expected to absorb light and the intensity of these absorptions scielo.org.mxresearchgate.net. For example, calculated peaks for this compound appear at specific wavelengths with corresponding oscillatory strengths, indicating electronic transitions between molecular orbitals scielo.org.mx. TDDFT is considered suitable for studying low-lying valence excited states q-chem.com.

Biosynthetic Pathways and Precursors of Lantadene B

General Pentacyclic Triterpenoid (B12794562) Biosynthesis from Squalene (B77637)

The biosynthesis of triterpenoids begins with the formation of squalene, a 30-carbon acyclic hydrocarbon. nih.govontosight.ai Squalene is synthesized from two molecules of farnesyl diphosphate (B83284) (FPP) through the action of squalene synthase. nih.govencyclopedia.pubmdpi.com FPP, a 15-carbon molecule, is itself a product of the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-phosphate (MEP) pathway, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as fundamental isoprene (B109036) units. nih.govencyclopedia.pubmdpi.com

For the biosynthesis of pentacyclic triterpenoids, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.govontosight.aiencyclopedia.pubmdpi.com This reaction is catalyzed by squalene monoxygenase. encyclopedia.pubmdpi.com 2,3-Oxidosqualene is the direct precursor for the cyclization step that generates the diverse array of triterpene skeletons. nih.govnih.govontosight.airsc.org

The cyclization of 2,3-oxidosqualene is a critical step catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. nih.govontosight.aiencyclopedia.pubmdpi.com These enzymes are responsible for folding the linear 2,3-oxidosqualene molecule into a specific conformation and then catalyzing a cascade of cyclization and rearrangement reactions. ontosight.aiencyclopedia.pubmdpi.comscripps.edu The specific type of pentacyclic triterpenoid skeleton formed is determined by the particular OSC involved and the subsequent carbocation rearrangements. ontosight.aiencyclopedia.pubmdpi.comscripps.edu The majority of pentacyclic triterpenes are derived from the cyclization and rearrangement of squalene or 2,3-oxidosqualene, leading to well-known skeletons such as oleanane (B1240867), ursane, lupane, and hopane. nih.govrsc.orgscripps.edu Lantadene (B1181434) B belongs to the oleanane series of pentacyclic triterpenoids. researchgate.net

Postulated Enzymatic Transformations in Lantadene B Formation

While the general pathway from squalene to pentacyclic triterpenoids is established, the exact sequence of enzymatic transformations leading specifically to this compound is not fully reported. wikipedia.org However, based on its structure as a derivative of oleanonic acid, the formation of this compound is postulated to involve several key enzymatic steps following the initial cyclization of 2,3-oxidosqualene to an oleanane-type skeleton. wikipedia.orgresearchgate.net

The core oleanane skeleton is likely formed by an OSC catalyzing the cyclization of 2,3-oxidosqualene. This cyclization is followed by a series of modifications, including oxidation and esterification. This compound is characterized by a 3-oxo group, a double bond at the C12-C13 position, a hydroxyl group at the C22 position, and a 3-methylcrotonate (senecioate) ester group attached to the hydroxyl group at C22, and a carboxylic acid at the C17 position (forming the C28 carboxyl group). wikipedia.orgnih.govuni.lu

The introduction of the 3-oxo group likely involves oxidation of a hydroxyl group at the C3 position, which is commonly found in many triterpene precursors like β-amyrin or α-amyrin, formed directly from 2,3-oxidosqualene cyclization. The C12-C13 double bond is characteristic of the olean-12-en skeleton. The hydroxylation at the C22 position and the subsequent esterification with 3-methylcrotonic acid are specific modifications that lead to this compound. These steps are likely catalyzed by cytochrome P450 enzymes and acyltransferases, respectively. Cytochrome P450 enzymes are known to be involved in the hydroxylation and oxidation of triterpenoids, while acyltransferases are responsible for the transfer of acyl groups, such as the 3-methylcrotonate moiety, to hydroxyl positions. ontosight.ai

Research has shown that this compound can be biotransformed in biological systems. For instance, in vitro incubation with guinea pig caecal contents under anaerobic conditions can lead to the biotransformation of this compound to reduced this compound. researchgate.netnih.gov This suggests the involvement of microbial enzymes in modifying the side chain or other parts of the molecule. However, a bacterial strain (Alcaligenes faecalis) capable of biotransforming lantadene A did not utilize this compound, indicating specificity in enzymatic recognition. researchgate.net

While the precise enzymes and intermediates in the complete biosynthetic pathway to this compound in Lantana camara require further elucidation, the general framework involves the mevalonate/MEP pathways leading to squalene, followed by epoxidation to 2,3-oxidosqualene, cyclization by an OSC to an oleanane precursor, and subsequent oxidative and esterification reactions catalyzed by enzymes such as cytochrome P450s and acyltransferases. nih.govontosight.aiencyclopedia.pubmdpi.com

Chemical Synthesis and Derivatization Strategies for Lantadene B and Analogues

Semi-Synthetic Approaches from Natural Precursors

Semi-synthetic routes often begin with the isolation of Lantadene (B1181434) B or related triterpenoids from Lantana camara rsc.orgresearchgate.netchemicalbook.com. These natural precursors are then subjected to specific chemical reactions to yield modified structures researchgate.netnih.govekb.egpakbs.orgresearchgate.net.

Reduction Reactions for Specific Functional Group Modification (e.g., Sodium Borohydride)

Reduction reactions are a key method for modifying functional groups on the lantadene scaffold. For instance, sodium borohydride (B1222165) (NaBH4) has been employed for the reduction of the carbonyl group at the C-3 position of Lantadene B (structure with a C-3 oxo group) chemicalbook.comjuit.ac.in. This single-step reduction under microwave irradiation in a mixture of methanol (B129727) and tetrahydrofuran (B95107) has been reported to yield reduced this compound in high yields (98–99%) chemicalbook.comjuit.ac.in. This transformation converts the 3-oxo group to a 3β-hydroxyl group, leading to a compound like 3β,22β-dihydroxy-olean-12-en-28-oic acid, which serves as an intermediate for further modifications rsc.orgjuit.ac.in.

The reaction conditions for the sodium borohydride reduction of this compound have been optimized to achieve high yields in a short time frame using microwave irradiation. A typical procedure involves dissolving this compound in a mixture of methanol and tetrahydrofuran (1:1) and adding sodium borohydride. Microwave irradiation at a specific power (e.g., 210 W) for a few minutes (e.g., 1-4 minutes) facilitates the reaction chemicalbook.comjuit.ac.in.

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| This compound | Sodium Borohydride | MeOH-THF (1:1) | Microwave (210 W, 1-4 min) | Reduced this compound | 98-99 |

Structural Transformations to Bioactive Intermediates

Beyond simple reductions, natural lantadenes can be structurally transformed into various bioactive intermediates researchgate.netnih.govekb.eg. These transformations often involve modifications to the ester linkage at C-22 or the carboxylic acid group at C-17, as well as alterations to the A and D rings of the oleanane (B1240867) core researchgate.netresearchgate.net. For example, 22β-hydroxy-3-oxoolean-12-en-28-oic acid, a structural relative of lantadenes, has been used as an intermediate for the synthesis of novel congeners researchgate.netnih.gov. The isolation of the lantadenes fraction from Lantana camara and its transformation to medicinally important intermediates like 22β-hydroxyoleanonic acid have been reported researchgate.netresearchgate.net.

Design and Synthesis of Novel this compound Congeners

The design and synthesis of novel this compound congeners involve targeted modifications to specific positions on the triterpenoid (B12794562) scaffold to create compounds with potentially improved biological activities rsc.orgnih.govnih.govresearchgate.net.

C-2 Arylidene Congeners Synthesis (e.g., Claisen-Schmidt Reaction)

One strategy for creating novel lantadene congeners is the introduction of arylidene moieties at the C-2 position rsc.orgnih.govekb.eg. This is commonly achieved through the Claisen-Schmidt reaction, a type of crossed aldol (B89426) condensation researchgate.netnih.govmdpi.comgkyj-aes-20963246.com. The reaction typically involves the condensation of a compound with an enolizable ketone (in this case, a lantadene derivative with a carbonyl group at C-3, allowing enolization at C-2) with an aromatic aldehyde researchgate.netnih.govmdpi.com.

For the synthesis of C-2 arylidene lantadene congeners, 22β-hydroxy-3-oxoolean-12-en-28-oic acid, possessing a ketone at C-3, can react with various aldehydes under Claisen-Schmidt reaction conditions to afford 2-arylidene-22β-hydroxy-3-oxoolean-12-en-28-oic acids researchgate.netnih.gov. This reaction allows for the introduction of diverse aromatic substituents at the C-2 position, leading to a library of novel compounds researchgate.netnih.gov.

Strategic Modifications at C-3, C-17, and C-22 Positions

Strategic modifications at positions C-3, C-17, and C-22 of the lantadene scaffold are crucial for developing analogues with altered biological profiles nih.govnih.govaptiwfn.com. The C-3 position, often bearing a ketone or hydroxyl group in natural lantadenes, is amenable to various transformations, including reduction (as mentioned in 4.1.1) and esterification rsc.orgaptiwfn.comijlpr.com. The C-17 position contains the carboxylic acid group, which can be modified through esterification or amide formation researchgate.net. The C-22 position, which carries an ester linkage in this compound (specifically a 22β-senecioyloxy group), is another key site for derivatization, allowing for the introduction of different ester side chains rsc.orgpublish.csiro.aupublish.csiro.au.

Studies have explored the synthesis of esters at the C-3 and C-22 positions of the lantadene core nih.govijlpr.com. For example, esterification of 3β,22β-dihydroxy-olean-12-en-28-oic acid with various functionalities has been reported rsc.org. Modifications at these positions have been shown to influence the biological activities of the resulting congeners researchgate.netresearchgate.netaptiwfn.com.

Prodrug Design and Synthesis Approaches (e.g., Non-Steroidal Anti-Inflammatory Drug-Lantadene Prodrugs)

Prodrug strategies involve chemically linking this compound or its analogues to another molecule, such as a Non-Steroidal Anti-Inflammatory Drug (NSAID), to improve properties like solubility, bioavailability, or targeted delivery rsc.orgresearchgate.netnih.govrsc.org. The synthesis of NSAID-lantadene prodrugs represents a novel approach to develop compounds with potential dual therapeutic benefits rsc.orgresearchgate.netnih.gov.

These prodrugs are typically synthesized by forming ester linkages between the hydroxyl or carboxylic acid groups on the lantadene scaffold and functional groups on the NSAID molecule rsc.orgresearchgate.netnih.gov. For instance, ester prodrugs of 3β,22β-dihydroxy-olean-12-en-28-oic acid with different NSAIDs have been synthesized rsc.orgresearchgate.netnih.gov. This approach aims to combine the biological activities of both the lantadene derivative and the conjugated NSAID rsc.orgresearchgate.netnih.gov. The synthesis often involves coupling reactions to form the ester bonds, utilizing activating agents or catalysts rsc.org.

| Lantadene Derivative | NSAID Conjugated | Linkage Type | Reference |

| 3β,22β-dihydroxy-olean-12-en-28-oic acid | Various NSAIDs | Ester | rsc.orgresearchgate.netnih.gov |

Detailed research findings on these prodrugs include their synthesis schemes and in vitro evaluation of their biological activities rsc.orgresearchgate.netnih.gov. For example, the synthesis of ester prodrugs of reduced lantadene A and B, and 22β-hydroxyoleanonic acid with various NSAIDs has been reported, showing promising dual inhibition properties nih.gov.

Mechanistic Investigations of Lantadene B S Biological Activities

Mechanisms of Induced Cholestasis and Hepatic Cellular Alterations

Ingestion of Lantana camara containing lantadenes, including Lantadene (B1181434) B, is associated with cholestasis and hepatotoxicity in livestock. researchgate.netufl.edu The toxic effects are primarily mediated through damage to hepatocytes and bile canaliculi. semanticscholar.org

Inhibition of Sodium-Potassium Pump Function in Biliary Epithelial Cells

Lantadenes are believed to inhibit the function of the sodium-potassium pump (Na+/K+-ATPase) in the cell membranes of biliary epithelial cells within the liver. wikipedia.org This inhibition is thought to disrupt the normal processes of bile production and control. wikipedia.org The Na+/K+-ATPase is vital for maintaining cellular ion gradients and membrane potential, and its inhibition can lead to cellular dysfunction. mdpi.comnih.govcvphysiology.com

Impairment of Bile Acid Secretion Pathways

Impairment of bile acid secretion is a key feature of lantadene-induced hepatotoxicity. Lantadene A has been reported to block the secretion of bile acids into the bile ducts. wikipedia.orgnih.gov Triterpene metabolites, such as Lantadene B, likely interact with components of the bile canalicular membrane, contributing to cholestasis. cibtech.org Alterations in the lipid composition of the canalicular membrane, particularly a decrease in cholesterol content, can compromise the function of bile salt transporters like ABCB11, thereby impeding bile salt secretion and leading to cholestasis. nih.gov

Bile Canalicular Membrane as a Primary Site of Cellular Perturbation

The bile canalicular membrane is considered a primary site of cellular damage caused by lantana triterpenoids. cibtech.org These compounds harm the bile canalicular membranes and microvilli, which obstructs bile flow. cibtech.org Changes in liver plasma membranes, specifically the bile canalicular membrane, precede increases in serum bilirubin (B190676) levels, suggesting their involvement in the onset of cholestasis. ufl.edu Studies on guinea pigs exposed to partially purified lantana toxins revealed a decrease in protein content and a notable increase in cholesterol and the cholesterol:phospholipid ratio in the canalicular plasma membrane. ufl.edu

Alterations in Hepatic Microsomal and Mitochondrial Functions

Lantadene A and this compound have been shown to induce hepatotoxicity in mammals by disrupting hepatic microsome and mitochondrial functions. mdpi.com Lantana toxicity is linked to structural alterations in the microsomes and mitochondria of liver cells. mdpi.comresearchgate.net Exposure to lantana leaf powder resulted in decreased protein content and altered phospholipid-to-protein and cholesterol-to-protein ratios in hepatic microsomes. mdpi.comresearchgate.net Similarly, protein content in hepatic mitochondria was reduced. mdpi.com While NADH–ferricyanide reductase activity remained unchanged, the activities of glutamate (B1630785) dehydrogenase, succinic dehydrogenase, Mg2+-ATPase, and cytochrome oxidase in mitochondria were elevated. mdpi.com Reduced lantadene A, a metabolic derivative, functions as a mitochondrial uncoupler of oxidative phosphorylation, leading to a depletion of ATP in liver cells. mdpi.comunesp.br Lantadene A itself appears to affect mitochondrial membrane components other than ATP synthase, influencing mitochondrial bioenergetics. unesp.br

Inducement of Cellular Degeneration and Morphological Changes in Liver Parenchyma

The hepatotoxic effects of Lantana camara ingestion include cellular degeneration and morphological changes in the liver parenchyma. Conditions such as jaundice and photosensitivity are observed in affected animals. researchgate.net Acute poisoning can result in hepatic fatty degeneration and significant cholestasis. semanticscholar.org Microscopic examination in chronic cases has revealed ductal response, portal fibrosis, and centrilobular necrosis. cibtech.org Studies in rabbits poisoned with L. camara leaves demonstrated hepatic cell degeneration and swelling, portal fibrosis, dilation of bile canaliculi, biliary hyperplasia, and desquamative and necrotic changes in the bile duct epithelium, leading to biliary cirrhosis. researchgate.net The presence of caspase 3 in the hepatocytes of lantadene-poisoned animals suggests that apoptosis contributes significantly to the pathogenesis of Lantana poisoning. mdpi.com

Anti-Cancer and Anti-Tumor Mechanistic Pathways

This compound has demonstrated significant anti-cancer and anti-tumor potential through various mechanisms. ufl.edusemanticscholar.orgresearchgate.netresearchgate.netnih.govjuit.ac.innwpii.comactascientific.comdntb.gov.uanih.govekb.eg

This compound exhibits dose-dependent cytotoxic effects against a range of cancer cell lines. researchgate.netresearchgate.netnih.gov It has been identified as having the most potent anti-cancer activity among several pentacyclic triterpenoids from L. camara leaves against the MCF-7 breast cancer cell line, with an IC50 value of 112.2 μg/mL. researchgate.netresearchgate.netnih.gov Reduced lantadenes A and B have also shown selective cytotoxicity against cancer cell lines, including HL-60, MCF-7, HSC-2, and HCT-116, with IC50 values between 1.2 and 6.4 μM, while being non-toxic to normal VERO cells. juit.ac.in

A key mechanism of this compound involves inducing cell cycle arrest. This compound treatment has been shown to induce G1 cell cycle arrest in MCF-7 cells, effectively blocking the transition from G1 to S phase. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.net This resulted in a notable increase in the cell population in the G1 phase, reaching a maximum of 80.35% at a concentration of 25 µg/mL. researchgate.netresearchgate.netnih.govresearchgate.net Reduced lantadenes A and B have been observed to cause cell cycle arrest in the G2/M phase in HL-60 cells. juit.ac.in

Apoptosis induction is another critical pathway targeted by this compound. Treatment with this compound led to a dose-dependent release of caspase 9 in MCF-7 cells. researchgate.netresearchgate.netnih.govresearchgate.net Both Lantadene A and B are reported to efficiently induce apoptosis by activating the caspase-3 pathway and modulating the expression of Bcl-2 and Bax proteins. nih.govjournal-jop.org Their anti-tumor effects are also mediated by enhancing apoptosis through the downregulation of AP-1 and NF-κB (p65). nih.govjournal-jop.org Reduced lantadenes A and B induce apoptosis in HL-60 cells by activating caspase-3 and Bax and decreasing the expression of NF-κB (p-65) and Bcl-2. juit.ac.in The apoptotic process induced by L. camara extract in MCF-7 cells involves the regulation of Bcl-2 family proteins (Bid, Bax, Bcl-2) and caspases (caspase-8, caspase-9, PARP). por-journal.com

Studies on the molecular mechanisms indicate that lantadene analogs can inhibit the activation of both Akt and NF-κB signaling pathways in cancer cells. nih.gov Lantadenes and their modified derivatives have demonstrated the ability to inhibit tumor necrosis factor-α induced nuclear factor-kappa B, contributing to their anti-cancer potential. researchgate.net Molecular docking studies support that lantadene structures can bind to and inhibit the nuclear factor-kappa B receptor. researchgate.net Additionally, reduced lantadenes A and B suppressed the production of TNF-α and the expression of the iNOS gene in HL-60 cells. juit.ac.in The NF-κB pathway is known to play a crucial role in controlling cellular growth and apoptosis, and its dysregulation is implicated in tumor development. nwpii.com

Here is a summary of reported anti-cancer activities and associated mechanisms of this compound and related lantadenes:

| Compound(s) | Cancer Cell Line(s) | Observed Effects | Key Mechanistic Pathways |

| This compound | MCF-7 (Breast) | Reduced cell viability, Apoptosis induction, G1 cell cycle arrest | Caspase 9 release, G1/S transition blockade, Bcl-2/Bax regulation, Caspase-3 activation |

| This compound | KB (Oral Epidermoid Carcinoma), HCT-116 (Colon), L1210 (Mouse Lymphocytic Leukemia) | Cytotoxicity | Not explicitly detailed in snippets |

| This compound | MDA-MB-231 (Triple Negative Breast Cancer) | Reduced cell viability | Not explicitly detailed in snippets |

| Lantadene A and B | Various cancer cell lines | Anti-cancer, Anti-tumor | Apoptosis induction (Caspase-3, Bcl-2/Bax), Downregulation of AP-1 and NF-κB (p65) |

| Reduced Lantadene A and B | HL-60 (Leukemia), MCF-7, HSC-2, HCT-116 | Selective cytotoxicity, Apoptosis induction, G2/M cell cycle arrest (HL-60) | Activation of Caspase-3 and Bax, Decreased expression of NF-κB (p-65) and Bcl-2, Suppression of TNF-α and iNOS (HL-60) |

| Lantadene analogs | A549 (Lung), HL-60, MCF-7, HCT-116 | Enhanced inhibitory activity compared to Lantadene A and B, Selective toxicity | Inhibition of Akt and NF-κB activation |

| Lantadenes | A549 (Lung) | Cytotoxic activity | Inhibition of NF-κB |

Induction of Apoptosis (e.g., Caspase-9 Activation)

This compound has been shown to induce apoptosis in various cancer cell lines. One significant mechanism involves the activation of caspases, particularly caspase-9. Research indicates a dose-dependent increase in caspase-9 activity following treatment with this compound in MCF-7 breast cancer cells. nih.govresearchgate.net This suggests that this compound can trigger the intrinsic apoptotic pathway, which is mediated by mitochondria and involves the activation of caspase-9 as a key initiator caspase. ekb.egekb.egresearchgate.netnih.gov

Cell Cycle Arrest Mechanisms (e.g., G1/S, G2/M Phase Inhibition)

This compound has been observed to induce cell cycle arrest. In MCF-7 cells, this compound treatment led to cell cycle arrest in the G1 phase, effectively blocking the transition from G1 to S phase. nih.govresearchgate.netresearchgate.net A significant increase in the cell population in the G1 phase was noted, with a corresponding decrease in the G2/M phase population. nih.govresearchgate.netresearchgate.net This indicates that this compound can interfere with the cell cycle progression at specific checkpoints, potentially inhibiting cancer cell proliferation.

Data on Cell Cycle Distribution in MCF-7 Cells Treated with this compound:

| Treatment Concentration (µg/mL) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Significance (G1) |

| Control | ||||

| 6.25 | ||||

| 12.5 | ||||

| 25 | 80.35 | Decrease observed | p ≤ 0.01 |

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of cell survival, inflammation, and proliferation, and its dysregulation is implicated in various diseases, including cancer. wikipedia.orgfrontiersin.org this compound and its analogs have been investigated for their ability to modulate this pathway. Studies have shown that this compound can inhibit NF-κB activation. researchgate.netnih.govnih.govresearchgate.net

Inhibition of IκB Kinase (IKKβ)

A key step in the canonical NF-κB activation pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex, which includes the catalytic subunit IKKβ. wikipedia.orgfrontiersin.org Inhibition of IKKβ can therefore block the subsequent degradation of IκBα and prevent NF-κB translocation into the nucleus. Research on lantadene analogs, including those related to this compound, has demonstrated their potential to inhibit IKKβ activity. researchgate.netnih.govnih.govmolaid.com

Suppression of IκBα Degradation

Inhibition of IKKβ by this compound or its analogs leads to the suppression of IκBα phosphorylation. Since the phosphorylation of IκBα is a prerequisite for its ubiquitination and subsequent proteasomal degradation, preventing this step stabilizes IκBα. wikipedia.orgfrontiersin.org Stabilized IκBα retains NF-κB in the cytoplasm, thereby suppressing its nuclear translocation and the transcription of NF-κB-dependent genes. wikipedia.orgresearchgate.net Studies have indicated that the suppression of NF-κB activity by lantadene analogs is due to the inhibition of IκBα degradation. nih.gov

Downregulation of B-cell Lymphoma-2 (BCL2L1) Expression

BCL2L1 (also known as Bcl-xL) is an anti-apoptotic protein belonging to the Bcl-2 family, which plays a critical role in regulating the intrinsic apoptotic pathway. nih.govidrblab.netgenecards.org Downregulation of anti-apoptotic proteins like BCL2L1 can sensitize cells to apoptotic stimuli. While direct evidence specifically linking this compound to BCL2L1 downregulation was not prominently found in the search results, studies on related compounds and the intrinsic apoptotic pathway suggest a potential interaction. The intrinsic pathway, activated by caspase-9, is regulated by the balance between pro- and anti-apoptotic Bcl-2 family proteins. ekb.egekb.egresearchgate.netnih.govnih.gov

Inhibition of Akt Protein Phosphorylation

The Akt signaling pathway is another major pathway involved in cell survival, growth, and proliferation, and it is often hyperactivated in cancer. nih.govresearchgate.netmdpi.com Phosphorylation of Akt is required for its full activation. nih.gov Inhibition of Akt phosphorylation can therefore promote apoptosis and inhibit cell proliferation. Research on lantadene analogs has suggested that these compounds may exert their inhibitory activity on cancer cells through the inhibition of Akt activation, including the suppression of Akt phosphorylation. researchgate.net

Computational Modeling of Protein-Ligand Interactions (e.g., Molecular Docking with BCL2L1, IKBKB)

Computational studies, particularly molecular docking, have been employed to explore the potential interactions of this compound with key proteins involved in various cellular pathways. Research has included docking studies of this compound with proteins such as BCL2L1 (BCL2 like 1) and IKBKB (inhibitor of nuclear factor kappa B kinase subunit beta). scielo.org.mxresearchgate.netscielo.org.mxresearchgate.netdntb.gov.ua These analyses aim to predict the binding affinity and interaction sites, providing insights into the potential mechanisms underlying the observed biological effects, including anti-cancer and anti-inflammatory properties. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net

Molecular docking studies of this compound with BCL2L1 and IKBKB have indicated promising interactions. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net BCL2L1 is an anti-apoptotic protein, and its interaction with potential therapeutic compounds is relevant in the context of cancer research. uniprot.orggenecards.org IKBKB is a crucial kinase in the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. genecards.orgimrpress.com The predicted interactions suggest that this compound may exert its effects, in part, by modulating the activity of these proteins through direct binding. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net

Anti-Inflammatory Action Mechanisms

This compound has demonstrated anti-inflammatory properties, and research has focused on elucidating the mechanisms behind this activity. mdpi.comnih.govirjpms.com Inflammation is a complex process involving various mediators and signaling pathways.

Suppression of Nitric Oxide (NO) Generation

One of the investigated mechanisms of this compound's anti-inflammatory action is the suppression of nitric oxide (NO) generation. juit.ac.inresearchgate.net NO is a key mediator of inflammation, produced by inducible nitric oxide synthase (iNOS). nih.gov Studies have shown that compounds related to lantadenes can significantly suppress the production of nitrite (B80452), a stable metabolite of NO, in cellular models. juit.ac.in This suggests that this compound may reduce inflammation by inhibiting the activity or expression of iNOS, thereby decreasing NO levels. juit.ac.inscielo.br

Interactions with Tumor Necrosis Factor-alpha (TNF-α) Mediated Pathways

This compound and related compounds have also been shown to interact with pathways mediated by Tumor Necrosis Factor-alpha (TNF-α). nih.govjuit.ac.in TNF-α is a pro-inflammatory cytokine that plays a critical role in initiating and regulating inflammatory responses, often acting through the activation of the NF-κB pathway. nih.gov Research indicates that lantadenes can inhibit TNF-α release from cells. juit.ac.in The suppression of TNF-α production may be linked to the down-regulation of NF-κB. juit.ac.in

Antioxidant Activity Mechanistic Basis

The antioxidant activity of this compound has been explored, focusing on its ability to counteract oxidative stress. cabidigitallibrary.orgfrontiersin.orgmedchemexpress.comnih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases, including inflammatory conditions.

Free Radical Scavenging Mechanisms

A primary mechanism of antioxidant activity involves the scavenging of free radicals. cabidigitallibrary.orgfrontiersin.orgnih.gov this compound has demonstrated free radical scavenging capabilities in in vitro models, such as the DPPH assay. cabidigitallibrary.orgfrontiersin.orgnih.govresearchgate.net This assay is commonly used to evaluate the ability of compounds to donate a hydrogen atom or an electron to stable free radicals, thus neutralizing them. frontiersin.orgnih.gov The observed scavenging activity suggests that this compound can directly interact with and neutralize free radicals, contributing to its antioxidant effects. cabidigitallibrary.orgfrontiersin.orgnih.gov Studies on related compounds like Lantadene A also support the capacity for scavenging various radicals, including superoxide (B77818) anion and nitric oxide radicals. nih.gov

Antimicrobial, Antifungal, and Antiviral Mechanisms

Investigations into the antimicrobial, antifungal, and antiviral activities of Lantana camara extracts and constituents, including lantadenes, have been conducted. researchgate.netscielo.org.mxresearchgate.netijisrt.comtijer.orgresearchgate.netbiotech-asia.orgresearchgate.net While the precise mechanisms of action for this compound specifically across all these categories are still being elucidated, general mechanisms attributed to L. camara compounds provide insight.

The antimicrobial activity of Lantana camara is thought to involve the disruption of microbial cell membranes, inhibition of protein synthesis, and interference with DNA replication. tijer.org Phenolic compounds and terpenoids, such as lantadenes, are considered key contributors to these properties. tijer.org

Regarding antiviral activity, some studies suggest that lantadenes, including this compound, may contribute to the antiviral effects observed in L. camara extracts. ijisrt.comresearchgate.net For instance, certain L. camara extracts have shown inhibitory effects against viruses by potentially inhibiting gene expression crucial for viral replication. nih.gov While direct mechanistic studies specifically on this compound's antiviral action are less detailed in the provided search results, the presence of lantadenes in extracts exhibiting antiviral properties suggests their potential involvement.

The mechanisms behind the antifungal activity of this compound are also not extensively detailed in the search results. However, L. camara extracts containing lantadenes have demonstrated the ability to suppress the growth of certain fungi. researchgate.netbiotech-asia.org This antifungal effect may stem from similar mechanisms as antibacterial activity, such as disrupting cell integrity or interfering with essential metabolic processes in fungal cells.

Here is a summary of some research findings related to this compound's activities:

| Activity | Mechanism/Target | Findings |

| Anti-cancer | Interaction with BCL2L1, IKBKB (Molecular Docking) | Predicted promising interactions. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net |

| Anti-inflammatory | Suppression of NO generation | Inhibits nitrite release. juit.ac.in |

| Interaction with TNF-α mediated pathways | Inhibits TNF-α release, potentially via NF-κB down-regulation. juit.ac.in | |

| Antioxidant | Free Radical Scavenging (e.g., DPPH) | Demonstrates scavenging activity. cabidigitallibrary.orgfrontiersin.orgnih.gov |

| Antimicrobial | (General L. camara mechanisms) | May involve cell membrane disruption, protein synthesis/DNA replication inhibition. tijer.org |

| Antiviral | (Based on L. camara extract studies) | May contribute to inhibition of viral gene expression. ijisrt.comresearchgate.netnih.gov |

| Antifungal | (Based on L. camara extract studies) | May suppress fungal growth. researchgate.netbiotech-asia.org |

Antiprotozoal Activity (e.g., Trypanocidal Mechanisms against Trypanosoma evansi)

Research into the antiprotozoal activity of this compound, specifically its trypanocidal mechanisms against Trypanosoma evansi, is not extensively detailed in the currently available literature. While Lantana camara extracts and other plant metabolites have been investigated for activity against trypanosomes like Trypanosoma cruzi and Leishmania, specific mechanistic studies focusing on how this compound impacts Trypanosoma evansi were not readily found. wikipedia.orgwikipedia.orgontosight.airesearchgate.netnih.govuni.luuni.lunih.govnih.gov

Allelopathic Mechanisms

This compound is a significant allelochemical isolated from Lantana camara leaves. nih.govuni.lu Allelopathy involves chemical interactions between plants, where one plant releases substances that influence the growth and development of neighboring plants. uni.lunih.gov These allelochemicals can be released into the environment through various processes, including leaching from leaves, root exudation, volatilization from living plant parts, and decomposition of plant residues. nih.govuni.lunih.gov this compound, along with Lantadene A, is considered among the more potent allelochemicals present in Lantana camara. nih.govuni.lu

Inhibition of Seed Germination and Plant Growth Pathways

This compound has been shown to inhibit seed germination and seedling growth in various plant species. nih.govuni.luuni.lunih.govnih.govnih.govfishersci.ie Studies have demonstrated that aqueous extracts of Lantana camara leaves, containing lantadenes, can significantly reduce germination percentages and seedling growth parameters such as root and shoot elongation. nih.govuni.lufishersci.ie The inhibitory effect often increases with increasing concentrations of the extract. nih.govfishersci.ie

The mechanisms by which lantadenes, including this compound, inhibit seed germination and plant growth are not fully elucidated but are thought to involve interference with fundamental physiological and biochemical processes. Allelochemicals, such as terpenoids like lantadenes, are reported to inhibit seed germination and reduce the germination speed index and seedling growth. nih.gov This phytotoxicity may be linked to the suppression of cellular membrane development and an increase in the production of reactive oxygen species, leading to cellular oxidative stress. nih.govnih.gov The reduction or absence of secondary roots in seedlings exposed to L. camara extracts containing lantadenes suggests potential alterations in auxin metabolism, which is involved in lateral root formation. nih.gov Furthermore, allelochemicals like Lantadene A and B may reduce water potential during seed germination, contributing to lower germination rates or inhibition. nih.gov

Research findings on the effect of Lantana camara extracts on seed germination and seedling growth of various crops highlight the allelopathic potential. For instance, studies have shown significant inhibition of germination and growth in species like Brassica campestris, Oryza sativa, and Vigna mungo when treated with L. camara leaf extracts. nih.govfishersci.ie

Here is a representative table summarizing findings on the allelopathic effects of Lantana camara extracts (containing this compound) on seed germination and seedling growth:

| Target Species | Plant Part Extract | Concentration | Observed Effect | Source |

| Brassica campestris | Leaf Aqueous | 10% | Lowest germination percentage and seedling growth | nih.gov |

| Oryza sativa | Leaf Aqueous | 10% | Lowest seedling growth, reduced germination percentage | nih.gov |

| Triticum aestivum | Leaf Aqueous | 10% | Least affected among tested species | nih.gov |

| Vigna mungo | Leaf Aqueous | 100% | Maximum inhibitory effects on germination percentage and root length | fishersci.ie |

Interrelationships with Other Allelochemicals in Plant Interactions

This compound is part of a complex mixture of allelochemicals produced by Lantana camara. nih.govnih.govnih.govuni.lu Besides triterpenoids like lantadenes, L. camara also produces phenolic compounds, sesquiterpenes, and flavonoids that contribute to its allelopathic potential. nih.govnih.govnih.govuni.lu Some of the phenolic compounds identified include caffeic acid, vanillic acid, ferulic acid, chlorogenic acid, anisic acid, salicylic (B10762653) acid, α-resorcylic acid, p-hydroxybenzoic acid, and umbelliferone, as well as the flavonoid quercetin (B1663063) and the sesquiterpene β-caryophyllene. nih.govuni.lunih.govuni.lu

These various allelochemicals are released into the environment and can interact with each other, potentially leading to synergistic or additive inhibitory effects on neighboring plants. nih.govnih.gov The presence of multiple allelochemicals in L. camara extracts suggests that their combined action contributes to the plant's strong allelopathic effect and its ability to invade and establish in new habitats by suppressing the growth of native plant species. uni.lunih.govuni.lu The release of these compounds into the rhizosphere soil through root exudation and decomposition of plant residues creates an environment that is unfavorable for the germination and growth of competing species. uni.luuni.lu

The interaction between different classes of allelochemicals in L. camara is complex. For example, while phenolic compounds are common water-soluble allelochemicals, studies suggest that triterpenes like Lantadene A and B are particularly potent. nih.govnih.govnih.gov The combined effect of these diverse compounds likely plays a crucial role in the invasive success of Lantana camara. nih.govuni.lu

Structure Activity Relationship Sar Studies of Lantadene B and Its Analogues

Impact of Side Chain Structural Variations (e.g., C1, C32, C33) on Biological Activity Profiles

Variations in the structure of the carbon-based side chain, particularly around positions like C1, C32, and C33, significantly impact the biological activity of lantadenes. Lantadenes A and B possess a double bond in the side chain between C32 and C33, while lantadene (B1181434) C and D have a single bond in this position. mdpi.comresearchgate.net These differences in the side chain structure can influence the toxicity profiles of these compounds. mdpi.com For instance, lantadene A and B are noted for their hepatotoxic activity in herbivore mammals, which is linked to the interruption of hepatic microsome and mitochondrial functions. mdpi.com The presence or absence of a double bond and the arrangement of methyl substituents in the side chain distinguish lantadene B from other analogues like lantadene D. wikipedia.org While specific detailed research findings solely on the impact of variations at C1, C32, and C33 on this compound's activity are not extensively detailed in the search results, the general principle that side chain variations among lantadenes A, B, C, and D affect their toxicity is established. mdpi.com

Role of Specific Functional Groups and Substituents at Key Positions (e.g., C-2, C-3, C-17, C-22) on Bioactivity and Selectivity

Structural modifications at key positions on the pentacyclic triterpenoid (B12794562) core of lantadenes, such as C-2, C-3, C-17, and C-22, have been explored to understand their influence on bioactivity and selectivity. This compound itself has a hydroxyl group at C-22 and a ketone at C-3, along with an ester linkage at C-22 with a 3-methylcrotonate moiety. nih.gov Research on lantadene analogues, including those derived from lantadene A, has shown that modifications at positions like C-3 and C-22 can lead to significant changes in biological activity, particularly in the context of anti-inflammatory and anti-tumor properties. aptiwfn.comresearchgate.net For example, studies have demonstrated that keeping the ester side chain at C-22 while modifying the C-3 position of lantadene analogues can reveal significant anticancer potential. aptiwfn.com The presence and nature of functional groups at these positions can affect the compound's interaction with biological targets, influencing its potency and selectivity. aptiwfn.com Semisynthetic derivatives of lantadene A with modifications have been synthesized to optimize their pharmacophore for anti-inflammatory and anticancer activities. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of compounds and their biological activities. This approach helps in predicting the activity of new compounds and identifying the key structural descriptors that govern their potency.

Development and Validation of 2D and 3D QSAR Models for Activity Prediction

2D and 3D QSAR models have been developed for lantadene derivatives to predict their biological activities, such as anticancer potential. actascientific.comtheadl.com These models aim to correlate structural features with observed biological responses. Studies have reported the development of both 2D and 3D QSAR models for lantadene derivatives exhibiting anticancer activity against cell lines like A549. actascientific.comtheadl.com The validation of these models is crucial to ensure their reliability in predicting the activity of external compounds. This is typically done using methods like internal cross-validation (e.g., leave-one-out, LOO) and external validation with a separate test set. actascientific.com Statistical parameters such as the regression coefficient (r²), internal cross-validation regression coefficient (q²), and external cross-validation regression coefficient (pred_r²) are used to evaluate the goodness-of-fit, internal consistency, and predictive ability of the QSAR models. actascientific.comtheadl.com Reported QSAR models for lantadene derivatives have shown acceptable statistical significance and predictive ability. actascientific.comtheadl.com

Identification of Key Structural Descriptors and Pharmacophore Features Influencing Biological Potency

QSAR modeling helps in identifying the key structural descriptors and pharmacophore features that significantly influence the biological potency of lantadene derivatives. actascientific.comtheadl.com These descriptors can include various molecular properties, such as electronic, steric, and hydrophobic parameters. actascientific.com By analyzing the QSAR models, researchers can gain insights into which structural characteristics are favorable or unfavorable for a particular biological activity. For example, field points-based descriptors have been used in 3D-QSAR models to highlight key structural regions and identify active and inactive sites, providing insights into the structural requirements for activity. actascientific.comtheadl.com The identified pharmacophore features represent the essential arrangement of functional groups and steric features in a molecule required for optimal interaction with its biological target. actascientific.comtheadl.compharmacophorejournal.com Understanding these key descriptors and pharmacophore features can guide the rational design of novel lantadene analogues with enhanced biological activity and selectivity. actascientific.comtheadl.com

Biotransformation and Metabolic Fate of Lantadene B

In Vivo Biotransformation Pathways to Reduced Lantadene (B1181434) B (RLB)

In vivo studies have demonstrated that lantadene B undergoes biotransformation in the gastrointestinal tract of animals, leading to the formation of reduced this compound (RLB). nih.govnih.govnih.govresearchgate.netmdpi.com This reduction is a significant metabolic step in the fate of LB after oral ingestion of Lantana camara plant material. The conversion of LB to RLB has been observed in the contents of the lower gastrointestinal tract, particularly the caecum and large intestine. nih.govnih.govnih.gov

Research involving oral administration of lantana leaf powder to guinea pigs revealed the presence of RLB in the caecal and large intestinal contents, as well as in the feces. nih.govnih.gov In vitro incubation studies using guinea pig caecal contents under anaerobic conditions have further confirmed that this biotransformation occurs through the action of microorganisms present in the gut. nih.govnih.govnih.govresearchgate.net This suggests that the gut microbiota plays a crucial role in the reduction of this compound to reduced this compound.

While the specific enzymatic pathways and microbial species responsible for this reduction are not extensively detailed in the provided search results, the consistent detection of RLB as a metabolite highlights this as a primary biotransformation pathway for this compound in susceptible animals. nih.govnih.govnih.govresearchgate.netmdpi.com

Comparative Biotransformation Kinetics in Different Animal Models (e.g., Guinea Pig Caecal Contents versus Cattle Rumen Liquor)

Comparative studies on the biotransformation of lantadenes have been conducted using in vitro models with gastrointestinal contents from different animal species. A notable comparison involves the incubation of lantana leaf powder with guinea pig caecal contents versus cattle rumen liquor under anaerobic conditions. nih.govnih.govnih.govresearchgate.net

These studies have shown a significant difference in the ability of these microbial environments to metabolize lantadenes. In vitro incubation with guinea pig caecal contents readily elicited the biotransformation of both lantadene A and this compound to their reduced forms, RLA and RLB, respectively. nih.govnih.govnih.govresearchgate.net

Conversely, incubation of lantana leaf powder with cattle rumen liquor under similar anaerobic conditions did not result in the biotransformation of lantadenes. nih.govnih.govnih.govresearchgate.net This suggests that the microbial populations or the prevailing conditions within the cattle rumen are not conducive to the reduction of lantadenes, unlike the environment in the guinea pig caecum. nih.govnih.govnih.govresearchgate.net This difference in biotransformation capacity between animal species may contribute to variations in their susceptibility to lantana poisoning.

Here is a summary of the comparative biotransformation kinetics:

| Animal Model | Gastrointestinal Compartment | Biotransformation of Lantadenes | Notes |

| Guinea Pig | Caecal Contents | Yes (to RLA and RLB) | Observed under anaerobic conditions. nih.govnih.govnih.govresearchgate.net |

| Cattle | Rumen Liquor | No | Observed under anaerobic conditions. nih.govnih.govnih.govresearchgate.net |

Detection and Characterization of this compound and Its Metabolites in Gastrointestinal Tract and Feces

The detection and characterization of this compound and its metabolites in the gastrointestinal tract and feces of animals exposed to Lantana camara have been achieved using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govnih.govnih.gov

Studies in guinea pigs orally administered lantana leaf powder have successfully detected this compound and its primary biotransformation product, reduced this compound (RLB), in the contents of the lower gastrointestinal tract, including the caecum and large intestine, and in the feces. nih.govnih.govnih.govnih.gov In addition to RLB, two unidentified metabolites have also been detected in the contents of the lower gastrointestinal tract and feces of guinea pigs. nih.govnih.govnih.govmdpi.com

Notably, lantadenes, including this compound, were not detected in liver, bile, gall bladder, blood, or urine samples of guinea pigs following oral administration. nih.govnih.govnih.govnih.gov This suggests that while biotransformation occurs in the gut, systemic absorption of the parent compound and its metabolites into the bloodstream and subsequent distribution to organs like the liver, or excretion in bile and urine, may be limited or occur at concentrations below the detection limits of the methods used in these studies. The presence of this compound and its metabolites primarily in the lower GIT and feces indicates that a significant portion of the ingested compound is either metabolized within the gut lumen or excreted in the feces. nih.govnih.govnih.govnih.gov

The characterization of RLB indicates that it is a reduced derivative of this compound. nih.govnih.govnih.gov The specific structural changes involve reduction reactions. ontosight.ai Further research would be needed for the full structural elucidation and characterization of the two unidentified metabolites observed in guinea pigs. nih.govnih.govnih.govmdpi.com

Here is a summary of the detection of this compound and its metabolites in guinea pigs:

| Sample Type | This compound | Reduced this compound (RLB) | Unidentified Metabolites |

| Liver | Not Detected | Not Detected | Not Detected |

| Bile | Not Detected | Not Detected | Not Detected |

| Gall Bladder | Not Detected | Not Detected | Not Detected |

| Blood | Not Detected | Not Detected | Not Detected |

| Urine | Not Detected | Not Detected | Not Detected |

| Lower GIT Contents (Caecum, Large Intestine) | Detected | Detected | Detected (Two) |

| Feces | Detected | Detected | Detected (Two) |

Advanced Research Methodologies and Future Directions in Lantadene B Studies

Integration of Computational and Experimental Approaches for Rational Drug Design

Rational drug design represents a paradigm shift from traditional empirical drug discovery, focusing on the deliberate modulation of a compound's structural features to enhance its therapeutic efficacy actascientific.com. The study of lantadene (B1181434) B and its derivatives is increasingly benefiting from the integration of computational and experimental techniques within this framework actascientific.comscielo.org.mxnih.gov.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method being applied to lantadene derivatives. QSAR studies aim to establish relationships between the chemical structure of these compounds and their biological activity, such as anticancer potential actascientific.com. By developing 2D and 3D QSAR models, researchers can gain insights into the structural requirements that govern activity, potentially enabling the in silico prediction of the properties of novel, unsynthesized derivatives actascientific.com. This can lead to significant savings in both time and resources during the drug discovery pipeline actascientific.com.

Molecular docking is another widely used computational tool that predicts how a small molecule, like lantadene B, might bind to a specific protein target. This technique helps in understanding the potential interactions and estimating the binding affinity scielo.org.mxnih.gov. Molecular docking studies have been conducted for lantadene A and B with proteins such as BCL2L1 and IKBKB, suggesting potential anti-cancer and anti-inflammatory activities scielo.org.mxresearchgate.net. Furthermore, in silico studies, including molecular docking and ADMET profiling, are being employed to assess the potential of this compound derivatives as inhibitors of specific targets like IKK-β researchgate.netresearchgate.net. These computational predictions guide experimental design and prioritize compounds for synthesis and biological testing.

Exploration of Novel Biological Targets and Elucidation of Undiscovered Signaling Pathways

Identifying the specific biological targets and the downstream signaling pathways modulated by this compound is a critical area of ongoing research. While the precise mechanisms underlying the biological effects of lantadenes are not yet fully elucidated, they are known to influence various cellular processes wikipedia.org.

Studies investigating the effects of this compound on cancer cells have demonstrated its ability to reduce cell viability and induce cell cycle arrest researchgate.net. Molecular docking studies have indicated potential interactions with proteins such as Human Epidermal Growth Factor Receptor 2 (HER2) in cancer cell lines researchgate.net. Research into the anticancer mechanisms of lantadene derivatives has also focused on their interaction with key components of signaling pathways, including IKK-β and the NF-κB pathway, which are involved in inflammation and cell survival researchgate.net.

Beyond its reported effects on cancer cells, the potential of this compound to interact with other biological targets is being explored. For instance, molecular docking studies have investigated its potential as an inhibitor of host ACE2 and viral proteins like RNA-dependent RNA polymerase (RdRp) and ORF8, suggesting potential antiviral applications, such as against SARS-CoV-2 imrpress.com. Further research is needed to experimentally validate these predicted interactions and to uncover other novel targets and the signaling cascades they influence.

Development of Innovative Analytical and Isolation Techniques for Enhanced Purity and Yield

Obtaining high-purity this compound is essential for accurate biological evaluation and structural characterization. This compound is typically isolated from the leaves of Lantana camara, often alongside lantadene A, which presents a challenge due to their similar chemical properties and solubilities up.ac.za.

Current isolation strategies involve extraction using various solvents, followed by chromatographic separation techniques up.ac.zanih.gov. Common methods include column chromatography and thin-layer chromatography, utilizing different solvent systems to achieve separation nih.govakjournals.com. Research efforts are directed towards optimizing these extraction and isolation protocols to improve both the yield and purity of this compound. For example, studies on related triterpenes from L. camara, such as oleanolic acid, have explored techniques like microwave-assisted extraction to enhance efficiency akjournals.com.

Future directions in this area include the development and application of more advanced analytical and preparative chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized stationary phases, to achieve better resolution and higher purity. Coupling these techniques with sensitive detection methods can also improve the ability to quantify this compound in complex matrices and monitor its purity throughout the isolation process.

Strategic Design and Synthesis of Next-Generation this compound Derivatives for Optimized Bioactivity and Target Specificity

The diverse biological activities observed among lantadenes and their derivatives highlight the importance of structural features in determining their pharmacological profiles scielo.org.mx. Strategic chemical synthesis plays a vital role in creating novel this compound derivatives with optimized bioactivity and improved target specificity.

Researchers are actively involved in the synthesis of this compound derivatives by introducing modifications at various positions on the core triterpenoid (B12794562) structure, particularly at C-3 and C-22, where ester linkages are present researchgate.netresearchgate.netresearchgate.net. These synthesized compounds are then rigorously evaluated for a range of biological activities, including their potential as anticancer agents researchgate.netresearchgate.net.

Computational tools, such as molecular docking and in silico ADMET studies, are integral to the design and evaluation of these new derivatives researchgate.netresearchgate.net. By predicting how modifications might affect binding affinity to specific targets and influence pharmacokinetic properties, researchers can rationally design compounds with enhanced potency, reduced toxicity, and improved drug-like characteristics. The goal is to create next-generation this compound derivatives with tailored biological profiles for specific therapeutic applications.

Further Ecological and Inter-species Interaction Studies Focusing on this compound as an Allelochemical

This compound, along with lantadene A, is recognized as a significant allelochemical produced by Lantana camara mdpi.comresearchgate.netmdpi.com. Allelochemicals are compounds released by plants that can exert inhibitory or stimulatory effects on neighboring organisms, including other plants frontiersin.org.